molecular formula C10H14 B14163396 1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene CAS No. 36262-09-6

1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene

Cat. No.: B14163396
CAS No.: 36262-09-6
M. Wt: 134.22 g/mol
InChI Key: LBVRQJWOZIMWNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene typically involves the cyclization of suitable precursors under specific conditions. One common method is the dehydrogenation of sabinene, a naturally occurring monoterpene, using dehydrogenation catalysts . The reaction conditions often include elevated temperatures and the presence of a hydrogen acceptor to facilitate the removal of hydrogen atoms.

Industrial Production Methods

Industrial production of this compound may involve the extraction and purification of sabinene from natural sources, followed by its chemical transformation into this compound. The process may include steps such as distillation, catalytic dehydrogenation, and chromatographic purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isopropyl-4-methylenebicyclo[31Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

36262-09-6

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

4-methylidene-1-propan-2-ylbicyclo[3.1.0]hex-2-ene

InChI

InChI=1S/C10H14/c1-7(2)10-5-4-8(3)9(10)6-10/h4-5,7,9H,3,6H2,1-2H3

InChI Key

LBVRQJWOZIMWNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CC1C(=C)C=C2

Origin of Product

United States

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